molecular formula C21H18O2 B8516646 1-[4-(BENZYLOXY)PHENYL]-2-PHENYLETHANONE

1-[4-(BENZYLOXY)PHENYL]-2-PHENYLETHANONE

Cat. No.: B8516646
M. Wt: 302.4 g/mol
InChI Key: RWGAOTFKLVZHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Benzyloxy)phenyl]-2-phenylethanone is a chemical compound of significant interest in synthetic organic chemistry and medicinal research. This compound features a benzyloxy phenyl group linked to a phenyl ethanone backbone, a structural motif that serves as a valuable synthetic intermediate for the development of more complex molecules. Researchers utilize this core structure in various synthetic pathways, including the development of tetrahydroisoquinoline derivatives that act as subunit-selective potentiators of NMDA receptors, specifically targeting GluN2C and GluN2D subunits for neuroscience research . The benzyloxy group within the molecule acts as a key functional group, often serving as a protective group for alcohols, amines, and carboxylic acids in multi-step synthetic processes, and can be deprotected using methods such as palladium on carbon or strong acids . Furthermore, related structural analogs are employed in the synthesis of chalcone derivatives, which are α, β-unsaturated carbonyl systems studied for their wide range of potential biological activities, including antibacterial, antiviral, anticancer, and anti-Alzheimer properties . The compound's structure makes it a versatile building block for constructing molecular scaffolds in drug discovery, particularly in the design and synthesis of potential β-secretase (BACE-1) inhibitors investigated for Alzheimer's Disease therapy . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet and adhere to all laboratory safety protocols prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H18O2

Molecular Weight

302.4 g/mol

IUPAC Name

2-phenyl-1-(4-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C21H18O2/c22-21(15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)23-16-18-9-5-2-6-10-18/h1-14H,15-16H2

InChI Key

RWGAOTFKLVZHSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 1 4 Benzyloxy Phenyl 2 Phenylethanone and Analogues

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. numberanalytics.comias.ac.inamazonaws.comewadirect.com For 1-[4-(benzyloxy)phenyl]-2-phenylethanone, two primary disconnections are logical and lead to feasible synthetic routes.

Disconnection A (C-O Ether Bond): The bond of the benzyl (B1604629) ether can be disconnected. This disconnection points to a Williamson ether synthesis pathway. The precursors, or "synthons," generated are a 4-hydroxyphenyldehydrobenzoin anion and a benzyl cation. The corresponding synthetic equivalents are 4'-hydroxy-2-phenylacetophenone and a benzyl halide (e.g., benzyl bromide). This route builds the protective ether group onto a pre-existing ethanone (B97240) core.

Disconnection B (Acyl C-C Bond): The bond between the benzene (B151609) ring and the carbonyl carbon of the ethanone moiety can be disconnected. This suggests a Friedel-Crafts acylation reaction. nih.govorganic-chemistry.org The resulting synthons are a benzyloxybenzene cation and a phenylacetyl anion. The practical reagents for this approach would be benzyloxybenzene (benzyl phenyl ether) and phenylacetyl chloride, reacting in the presence of a Lewis acid catalyst. sigmaaldrich.comjk-sci.com This strategy constructs the ketone functionality directly onto the protected aromatic ring.

A third, indirect disconnection involves the α,β C-C bond, which suggests an approach starting from an α,β-unsaturated ketone (chalcone) precursor. This route involves the formation of a chalcone (B49325) followed by the reduction of its carbon-carbon double bond.

Classical Synthetic Routes

Traditional methods for synthesizing deoxybenzoin (B349326) scaffolds like this compound rely on fundamental organic reactions that are well-documented and widely practiced.

The formation of the benzyloxy ether linkage is commonly achieved via the Williamson ether synthesis, a reliable SN2 reaction. nih.gov This method involves the alkylation of a phenol (B47542) with an alkyl halide. In the context of synthesizing the target molecule, the precursor 4'-hydroxyacetophenone (B195518) is treated with benzyl bromide in the presence of a base.

The reaction typically involves deprotonating the hydroxyl group of 4'-hydroxyacetophenone with a base like potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃) in a polar aprotic solvent such as acetone (B3395972) or acetonitrile (B52724) (CH₃CN). nih.govnih.gov The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide to displace the bromide ion and form the desired ether bond. This method is highly effective for preparing benzyloxyaryl ketones. nih.gov Studies on the regioselective alkylation of dihydroxyacetophenones have shown that this method can be highly selective and provide good to excellent yields. nih.gov

Starting MaterialAlkylating AgentBaseSolventConditionsProductYield (%)Reference
2,4-DihydroxyacetophenoneBenzyl bromideK₂CO₃Acetone331 K, 3h1-(4-Benzyloxy-2-hydroxyphenyl)ethanone78% nih.gov
2,4-Dihydroxyacetophenone1-BromopropaneCsHCO₃CH₃CN80 °C, 6h2-Hydroxy-4-propoxyacetophenone99% nih.gov
2,4-Dihydroxyacetophenone1-BromobutaneCsHCO₃CH₃CN80 °C, 6h4-Butoxy-2-hydroxyacetophenone99% nih.gov

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto an aromatic ring. sigmaaldrich.comlibretexts.org This strategy can be employed to synthesize this compound by reacting benzyloxybenzene (benzyl phenyl ether) with phenylacetyl chloride.

The reaction is promoted by a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). nih.govsigmaaldrich.com The Lewis acid coordinates with the acyl chloride, forming a highly electrophilic acylium ion (or a complex that functions as one). jk-sci.com This electrophile is then attacked by the electron-rich benzyloxybenzene ring. The benzyloxy group is an ortho-, para-director; therefore, the acylation predominantly occurs at the para position due to steric hindrance at the ortho positions, yielding the desired this compound. A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polysubstitution reactions. organic-chemistry.org The synthesis of deoxybenzoin from phenacetyl chloride and benzene is a well-described example of this reaction type. orgsyn.org

Aromatic SubstrateAcylating AgentCatalystKey FeaturesProduct TypeReference
BenzeneEthanoyl chlorideAlCl₃Forms phenylethanone (acetophenone)Aryl Ketone libretexts.org
BenzenePhenacetyl chlorideAlCl₃Forms deoxybenzoinAryl Ketone orgsyn.org
AreneAcyl chloride / AnhydrideLewis Acid (e.g., AlCl₃)Proceeds via an acylium ion electrophile; product is deactivated to prevent polysubstitution.Monoacylated Aryl Ketone organic-chemistry.orgsigmaaldrich.comjk-sci.com

An alternative and widely used route to deoxybenzoin analogues involves the synthesis and subsequent reduction of chalcones (1,3-diaryl-2-propen-1-ones). jetir.org The required chalcone precursor, (E)-1-[4-(benzyloxy)phenyl]-3-phenylprop-2-en-1-one, is synthesized via a base-catalyzed aldol (B89426) condensation known as the Claisen-Schmidt condensation. researchgate.netuniv-ovidius.ro

This reaction involves the condensation of 4-benzyloxyacetophenone with benzaldehyde (B42025) in the presence of a base, typically an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent like ethanol. researchgate.netnih.gov The base deprotonates the α-carbon of the acetophenone (B1666503), generating an enolate that attacks the carbonyl carbon of benzaldehyde. The resulting aldol adduct readily dehydrates to form the stable, conjugated α,β-unsaturated ketone system of the chalcone. jetir.org

The synthesized chalcone is then converted to this compound through the selective reduction of the carbon-carbon double bond. This can be achieved through various methods, such as catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).

KetoneAldehydeBaseSolventConditionsProductReference
4-Benzyloxyacetophenone Analogs4-(Benzyloxy)benzaldehyde10% NaOH (aq)EthanolRoom Temp, overnightBenzyloxy-substituted chalcones researchgate.netuniv-ovidius.ro
Acetophenone Derivatives3-Benzyloxy-4-methoxybenzaldehydeNaOHEthanolNot specifiedBenzyloxy-substituted chalcones orientjchem.org
Acetophenone DerivativesBenzaldehyde DerivativesKOHMethanolUltrasonic irradiation, 80°C, 8hChalcone Derivatives nih.gov
1-(5-bromobenzofuran-2-yl)ethanone4-(Benzyloxy)benzaldehydePiperidineMethanolReflux, 6h(E)-1-(5-bromobenzofuran-2-yl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one univ-ovidius.ro

Advanced and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the development of processes that are more efficient, produce less waste, and use less hazardous materials, aligning with the principles of green chemistry. wjpmr.comindianchemicalsociety.comdergipark.org.tr

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates portions of all the reactants. nih.govnih.gov This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity. beilstein-journals.orgbeilstein-journals.org While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles can be applied to create related scaffolds in a one-pot fashion.

For instance, one-pot protocols have been developed for the synthesis of flavanones, which share a similar three-carbon backbone, from 2-hydroxyacetophenones and benzaldehydes. nih.gov Such reactions often proceed through a sequence of condensation, cyclization, and dehydration steps within a single pot. The development of a three-component reaction involving a benzyloxy-substituted aryl nucleophile, a phenylacetyl electrophile equivalent, and a suitable coupling system under green conditions (e.g., using a benign solvent or catalyst) represents a promising avenue for the advanced synthesis of deoxybenzoin scaffolds. The use of "click chemistry" principles in one-pot syntheses to create complex molecules from simple building blocks also highlights the potential for developing novel MCRs for ethanone structures. chapman.edu

Mechanochemical and Solvent-Free Synthesis Techniques

The pursuit of green chemistry has spurred interest in mechanochemical and solvent-free approaches for organic synthesis, minimizing solvent use and often enhancing reaction rates. organic-chemistry.org Mechanochemistry, which utilizes mechanical energy from methods like grinding or ball milling to drive chemical reactions, has proven effective for various transformations. beilstein-journals.orgnih.gov

Solvent-assisted grinding, for example, facilitates the rapid cyclodehydration of N-substituted anthranilic acid derivatives to produce benzoxazin-4-ones. This method can achieve excellent yields (up to 98%) in a matter of minutes at room temperature, showcasing a significant acceleration compared to conventional stirring. organic-chemistry.org Similarly, solvent-free ball milling has been successfully employed for the C–N coupling reactions to synthesize quinazolin-4(3H)-one derivatives in high yields. beilstein-journals.org

Solvent-free conditions are not limited to mechanochemistry. Thermal reactions conducted in the absence of a solvent are also a key strategy. For instance, certain coupling reactions are performed at elevated temperatures (e.g., 120°C) without any solvent medium. google.com However, the transition to solvent-free conditions can sometimes impact yield. In one study of an amidation reaction, removing the solvent led to a decrease in product yield from 98% to 90%. researchgate.net Further studies on solvent-free reactions have shown that yields can be highly dependent on other factors like the presence of a base or catalyst. A reaction performed without a solvent, catalyst, or base might yield only 3%, but increasing the temperature to 150°C could improve the yield to 32%. researchgate.net

Table 1: Comparison of Solvent-Based vs. Solvent-Free Reaction Yields

Reaction Conditions Yield (%) Reference
Amidation With Solvent 98% researchgate.net
Amidation Solvent-Free 90% researchgate.net
Amidation Solvent-Free, No Catalyst, No Base 3% researchgate.net

These methodologies represent a significant shift towards more sustainable and efficient chemical manufacturing, with potential applications for the synthesis of benzyloxyaryl ethanones and their derivatives.

Catalytic Methodologies in Benzyloxyaryl Ethanone Synthesis

Catalysis is fundamental to modern organic synthesis, offering pathways to increased reaction rates, improved selectivity, and milder reaction conditions. In the synthesis of benzyloxyaryl ethanones and related compounds, various catalytic systems are employed.

Hydrogenation reactions frequently utilize heterogeneous catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C). google.com For example, the synthesis of R-1-(4-p-methoxy-phenyl)-2-propylamine from its precursor involves a hydrogenation step under a 10% Pd/C catalyst. google.com Subsequent reductive amination with benzaldehyde to produce an N-benzyl analogue can be achieved using a 5% Pt/C catalyst. google.com

Eco-friendly catalysts are also gaining prominence. P-toluene sulphonic acid (PTSA), a biodegradable and stable acid, has been used as an efficient catalyst in the Fries rearrangement for synthesizing hydroxy aryl ketones, demonstrating high conversion and selectivity. researchgate.net In other applications, recyclable Keggin-type heteropolyacids have been used as environmentally benign catalysts for syntheses conducted under solvent-free microwave irradiation. researchgate.net These catalysts promote high-yielding reactions in short time frames. researchgate.net

A "one-pot" synthesis of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine illustrates the efficiency of catalytic processes. This method involves the in situ benzylation of 4-hydroxybenzaldehyde (B117250) followed by condensation with 4-fluoroaniline, all facilitated by a catalyst in a single reaction vessel, which simplifies the procedure and reduces waste. google.com

Optimization of Reaction Conditions and Yield Enhancement

Systematic optimization of reaction parameters is critical for maximizing product yield and purity. This process involves the careful adjustment of variables such as temperature, solvent, catalyst, base, and reactant stoichiometry.

In the N-alkylation of dibromobenzimidazoles, an extensive screening of base-solvent systems was performed to improve yields. nih.gov Systems including K₂CO₃, NaH, KOH, and NaHCO₃ in solvents like MeCN, DMF, and THF were tested. The results showed that the NaHCO₃–MeCN system at reflux temperature provided the highest yields, demonstrating the profound impact of the base-solvent combination on the reaction outcome. nih.gov

Table 2: Optimization of Activating Reagent for Amine Synthesis

Entry Activating Reagent Yield (%) Reference
1 p-nitrobenzenesulfonyl chloride 21% researchgate.net
2 o-nitrobenzenesulfonyl chloride 18% researchgate.net
3 p-toluenesulfonyl chloride 23% researchgate.net
4 methanesulfonic anhydride 23% researchgate.net

Similarly, the synthesis of 2-(benzyloxy)-N,N-dialkyl-2-phenylethan-1-amines was optimized by testing various activating reagents for an intermediate alcohol. The use of methanesulfonyl chloride dramatically increased the product yield to 84%, compared to yields of 18-23% with other sulfonyl chlorides. researchgate.net

Modern approaches also employ automated systems for optimization. Bayesian optimization algorithms can be used to control a multi-step continuous flow process, efficiently exploring variables like temperature and residence time to find conditions that result in yields as high as 97%. nih.gov This high-throughput approach minimizes the number of experiments required to identify the optimal reaction space. nih.gov

Synthesis of Specific Analogues and Intermediates for Derivatization

The synthesis of specific analogues and intermediates is essential for developing new chemical entities with tailored properties. This often involves multi-step reaction sequences designed to introduce specific functional groups or structural motifs.

One example is the synthesis of the chiral amine (R)-N-benzyl-1-(4-p-methoxy-phenyl)-2-propylamine. The process starts with p-methoxy phenyl acetone and uses (R)-α-methylphenethylamine as a chiral auxiliary to establish the desired stereochemistry through a catalyzed hydrogenation, followed by further catalytic reduction and reductive amination steps. google.com This chiral amine serves as a key intermediate for synthesizing more complex molecules like the anti-asthma drug (R, R)-formoterol. google.com

The synthesis of functionalized adamantane (B196018) derivatives provides another illustration. Starting from 4-(1-adamantyl)benzaldehyde, a series of reactions including the Strecker synthesis to form an α-aminoacetonitrile, followed by hydrogenation to a diamine, and subsequent cyclization, yields pharmacologically active imidazoline (B1206853) derivatives. nih.gov

Other examples include the synthesis of fentanyl analogues from N-benzylpiperidone through intermediates like cyanoamines and amides, and the preparation of complex pyrazolone-thiadiazole hybrids from commercially available 4-aminoantipyrine. google.commdpi.com These synthetic routes are designed to build molecular complexity step-by-step, providing access to a wide range of derivatives for further investigation. Specific benzyloxyaryl ethanone analogues, such as 1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-phenylethanone and 1-(4-benzyloxy-3-methoxy-phenyl)-ethanone, are also synthesized as part of these broader efforts. sigmaaldrich.comsigmaaldrich.com

Table of Compounds

Compound Name
This compound
1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-phenylethanone
1-(4-benzyloxy-3-methoxy-phenyl)-ethanone
2-(benzyloxy)-N,N-dialkyl-2-phenylethan-1-amines
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
2-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide
4-(1-adamantyl)benzaldehyde
4-aminoantipyrine
4-fluoroaniline
4-hydroxybenzaldehyde
benzaldehyde
benzoxazin-4-ones
dibromobenzimidazoles
fentanyl
methanesulfonyl chloride
N-(4-fluorophenyl)-4-benzyloxy benzylidene amine
N-benzylpiperidone
N-substituted anthranilic acid
p-methoxy phenyl acetone
p-nitrobenzenesulfonyl chloride
p-toluene sulphonic acid (PTSA)
quinazolin-4(3H)-ones
(R, R)-formoterol
(R)-α-methylphenethylamine
(R)-N-benzyl-1-(4-p-methoxy-phenyl)-2-propylamine

Spectroscopic and Structural Elucidation of 1 4 Benzyloxy Phenyl 2 Phenylethanone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons in 1-[4-(benzyloxy)phenyl]-2-phenylethanone.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the different hydrogen atoms in the molecule. The aromatic region typically shows complex multiplets for the protons on the three phenyl rings. The protons on the 4-(benzyloxy)phenyl group are influenced by the electron-donating ether linkage, shifting their signals upfield compared to the unsubstituted phenyl rings. A key diagnostic signal is a singlet for the benzylic protons of the ether linkage (-O-CH₂-Ph), typically appearing around 5.1 ppm. Another characteristic singlet corresponds to the two methylene (B1212753) protons adjacent to the carbonyl group (-CO-CH₂-Ph), which is expected in the range of 4.2-4.3 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms. The most downfield signal is that of the carbonyl carbon (C=O), which is characteristic of ketones and appears around 196 ppm. The spectrum also shows distinct signals for the aromatic carbons, with quaternary carbons appearing as weaker signals. The benzylic ether carbon (-O-CH₂) resonates at approximately 70 ppm, while the methylene carbon adjacent to the carbonyl group (-CO-CH₂) is found at about 45 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~196.5
Aromatic C (C-O)-~163.0
Aromatic C (quat.)-~136.5, ~135.0, ~130.0
Aromatic CH (Ar-H)~6.9 - 8.0~114.5 - 133.5
Benzyloxy (-O-C H₂-Ph)~5.1 (s, 2H)~70.2
Methylene (-CO-C H₂-Ph)~4.2 (s, 2H)~45.5

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

Two-Dimensional NMR Techniques for Connectivity

While specific 2D NMR studies for this compound are not widely published, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be vital for unambiguous structural confirmation. A COSY spectrum would reveal proton-proton couplings, primarily within the aromatic rings, confirming the substitution patterns. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for definitive assignment of the methylene and aromatic C-H groups. Further analysis with HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (2-3 bond) correlations, for instance, from the methylene protons (-CO-CH₂) to the carbonyl carbon, confirming the core deoxybenzoin (B349326) structure.

Conformational Analysis via NMR Spectroscopy

The three-dimensional arrangement, or conformation, of this compound in solution can be investigated using advanced NMR methods like Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment detects protons that are close in space, even if they are not directly bonded. This could reveal, for example, the spatial proximity between protons of the benzyl (B1604629) group and the adjacent phenyl ring, providing insights into the preferred rotational conformations around the single bonds. Such studies are crucial for understanding the molecule's shape and potential interactions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Studies

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₂₁H₁₈O₂), the expected molecular ion peak [M]⁺ would be at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 302.37 g/mol .

The fragmentation pattern under electron ionization (EI) is predictable based on the structure. Key fragmentation pathways would include:

Alpha-cleavage: The bonds adjacent to the carbonyl group are prone to breaking.

Cleavage can yield a benzyl radical and a 4-benzyloxybenzoyl cation.

Alternatively, cleavage can produce a 4-benzyloxybenzoyl radical and a benzyl cation (C₇H₇⁺), which often rearranges to the stable tropylium (B1234903) ion at m/z 91.

Benzyl Ether Fragmentation: The prominent benzyl group can also fragment to produce the tropylium ion (m/z 91), which is often the base peak in the spectrum for benzyl ethers.

Table 2: Expected Mass Spectrometry Fragments for this compound

m/z ValueIon StructureDescription
302[C₂₁H₁₈O₂]⁺Molecular Ion [M]⁺
211[C₁₄H₁₁O₂]⁺4-Benzyloxybenzoyl cation
91[C₇H₇]⁺Tropylium ion (from either benzyl group)

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands. A strong, sharp absorption band around 1685 cm⁻¹ is indicative of the C=O (carbonyl) stretch of an aryl ketone. The presence of the ether linkage is confirmed by C-O-C stretching vibrations, typically found in the region of 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch). Additionally, the spectrum would show bands corresponding to aromatic C=C stretching between 1600-1450 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
~3030Aromatic C-HStretch
~1685Ketone C=OStretch
~1600, ~1510Aromatic C=CStretch
~1250Aryl Ether C-OAsymmetric Stretch
~1050Alkyl Ether C-OSymmetric Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The spectrum of this compound is expected to be dominated by intense absorptions in the ultraviolet region due to π → π * transitions within the aromatic rings and the benzoyl chromophore. The extended conjugation of the benzoyl system typically results in a strong absorption band (λₘₐₓ) around 250-280 nm. A much weaker absorption, corresponding to the formally forbidden n → π * transition of the carbonyl group's non-bonding electrons, may be observed as a shoulder at longer wavelengths, typically above 300 nm. The benzyloxy group acts as an auxochrome, which may cause a slight red-shift (bathochromic shift) of the absorption bands compared to the unsubstituted deoxybenzoin parent molecule.

Despite a comprehensive search for scientific literature, specific X-ray crystallography data for the compound this compound could not be located.

Therefore, the section on the solid-state structural determination of this specific compound using X-ray crystallography, including detailed research findings and data tables, cannot be provided at this time.

No published crystal structure data, including unit cell parameters, space group, bond lengths, and bond angles for this compound, appears to be available in the public domain through the searched resources.

Computational and Theoretical Investigations of 1 4 Benzyloxy Phenyl 2 Phenylethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods allow for the detailed investigation of electronic structure, molecular geometry, and reactivity, providing insights that complement and often guide experimental work. For 1-[4-(BENZYLOXY)PHENYL]-2-PHENYLETHANONE, a deoxybenzoin (B349326) derivative, these calculations can elucidate the interplay between its constituent phenyl, benzyl (B1604629), and ethanone (B97240) moieties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to their lowest energy state, providing accurate predictions of bond lengths, bond angles, and dihedral angles. stackexchange.com The geometry of this compound is optimized to ensure that the calculated properties correspond to a stable conformation on the potential energy surface.

For a molecule of this nature, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), are standard for achieving a balance between accuracy and computational cost. nih.govarxiv.org The optimization process reveals key structural features. For instance, in a related compound, (2E)-1-(4-aminophenyl)-3-(4-benzyloxyphenyl)-prop-2-en-1-one, DFT calculations have shown that the benzyloxy moiety is not coplanar with the adjacent phenyl ring, a feature that is also expected in the title compound due to the flexibility of the ether linkage. nih.gov The calculated bond parameters from DFT can show slight variations from experimental data (e.g., from X-ray crystallography) because theoretical calculations are often performed on a single molecule in the gas phase, whereas experimental data reflects the solid state where intermolecular interactions are present. nih.gov

Table 1: Predicted Structural Parameters for Key Moieties in Benzyloxy Phenyl Derivatives from DFT Calculations.
ParameterTypical Calculated Value (Å or °)Functional Group
C=O Bond Length~1.22 - 1.25 ÅKetone
C-O (Ether) Bond Length~1.36 - 1.40 ÅBenzyl Ether
C-C (Aromatic) Bond Length~1.39 - 1.41 ÅPhenyl Rings
C-O-C Bond Angle~117 - 120°Benzyl Ether
Ph-CH2-O-Ph Dihedral AngleVariable (non-planar)Full Moiety

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. youtube.com The energy of the HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. bhu.ac.in

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyloxy-substituted phenyl ring, which can act as an electron donor. Conversely, the LUMO is likely to be centered on the phenylethanone moiety, particularly the carbonyl group and the adjacent phenyl ring, which can act as an electron acceptor. The charge transfer from the HOMO to the LUMO represents the lowest energy electronic excitation. In a study of a similar chalcone (B49325) derivative containing a benzyloxyphenyl group, the calculated HOMO-LUMO energy gap was found to be 3.73 eV, suggesting significant chemical reactivity. nih.gov

Table 2: Frontier Molecular Orbital Energies and Related Parameters.
ParameterTypical Calculated Value (eV)Significance
EHOMO-6.0 to -6.5Electron Donating Ability
ELUMO-1.5 to -2.5Electron Accepting Ability
HOMO-LUMO Gap (ΔE)3.5 to 4.5Chemical Reactivity / Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de It is particularly useful for quantifying delocalization effects and hyperconjugative interactions by examining the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. nih.gov The strength of these interactions is evaluated using second-order perturbation theory, with the stabilization energy E(2) indicating the magnitude of the delocalization.

Table 3: Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)).
Donor NBOAcceptor NBOTypical E(2) (kcal/mol)Interaction Type
LP(Oether)π(Caromatic-Caromatic)20 - 40Hyperconjugation (Resonance)
LP(Ocarbonyl)π(Caromatic-Caromatic)5 - 15Hyperconjugation
π(Caromatic-Caromatic)π(C=O)15 - 25π-conjugation
π(Caromatic-Caromatic)π(Caromatic-Caromatic)10 - 20π-conjugation

The Fukui function, f(r), is a local reactivity descriptor derived from DFT that helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgnih.gov It measures the change in electron density at a specific point when an electron is added to or removed from the system. scm.com The condensed Fukui functions at each atomic site are calculated to predict reactivity:

f+ : for nucleophilic attack (where an electron is accepted).

f- : for electrophilic attack (where an electron is donated).

f0 : for radical attack.

For this compound, the carbonyl carbon is expected to have a high f+ value, indicating it is the primary site for nucleophilic attack. The oxygen atoms (both ether and carbonyl) and the electron-rich aromatic rings are likely to have high f- values, making them susceptible to electrophilic attack. This analysis provides a more nuanced view of reactivity than can be obtained from atomic charges alone. researchgate.net

Table 4: Predicted Reactive Sites from Fukui Function Analysis.
Atom/RegionPredicted Attack TypeGoverning Fukui Function
Carbonyl Carbon (C=O)NucleophilicHigh f+
Carbonyl Oxygen (C=O)ElectrophilicHigh f-
Ether Oxygen (-O-)ElectrophilicHigh f-
Aromatic Carbons (ortho/para to -OCH2Ph)ElectrophilicHigh f-

DFT calculations can accurately predict spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data. nih.gov Vibrational frequencies (IR and Raman) and NMR chemical shifts (¹H and ¹³C) can be computed for the optimized molecular geometry.

Vibrational Frequencies: Theoretical vibrational analysis helps in the assignment of experimental IR and Raman spectra. nih.gov For this compound, key vibrational modes include the C=O stretching of the ketone, the C-O-C stretching of the ether, C-H stretching of the aromatic and methylene (B1212753) groups, and the characteristic C=C stretching of the phenyl rings. Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical method. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. uncw.edu The predicted shifts for the protons and carbons of the benzyloxy, phenyl, and ethanone groups can be compared with experimental spectra to confirm the molecular structure. Theoretical spectra for a related chalcone have shown good agreement with experimental data. nih.gov

Table 5: Predicted Key Spectroscopic Parameters.
Spectroscopy TypeFunctional Group / AtomPredicted Wavenumber (cm-1) / Chemical Shift (ppm)
IR Vibrational FrequencyC=O Stretch1680 - 1710
IR Vibrational FrequencyAromatic C=C Stretch1580 - 1620
IR Vibrational FrequencyC-O-C Asymmetric Stretch1230 - 1270
¹H NMR Chemical ShiftMethylene (-CH2-)~5.1
¹H NMR Chemical ShiftMethylene (-CH2CO-)~4.2
¹³C NMR Chemical ShiftCarbonyl (C=O)~197
¹³C NMR Chemical ShiftMethylene (-CH2-)~70

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. mdpi.comyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the influence of the environment (e.g., solvent) on molecular structure and dynamics. nih.gov

For a flexible molecule like this compound, MD simulations are essential for understanding its conformational preferences. The key degrees of freedom are the torsional angles around the C-O-C ether linkage and the C-C single bond of the ethanone bridge. An MD simulation, typically run for nanoseconds to microseconds using a force field like AMBER or GAFF, can reveal the probability distribution of these dihedral angles. plos.org This provides information on the most stable conformers and the energy barriers between them. Such simulations can also provide insights into how the molecule interacts with solvent molecules and how its shape fluctuates at physiological temperatures, which is crucial for understanding its behavior in a biological context.

Table 6: Key Aspects of Molecular Dynamics Simulations.
Simulation ParameterDescriptionRelevance to the Compound
Force FieldA set of empirical energy functions and parameters used to calculate the potential energy of the system.Defines the interactions between atoms (e.g., GAFF for organic molecules).
Solvent ModelExplicit (e.g., TIP3P water) or implicit models to simulate the solvent environment.Determines how the molecule interacts with its surroundings.
Simulation TimeThe duration of the simulation (ns to µs).Must be long enough to sample relevant conformational changes.
AnalysisRoot Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Dihedral Angle Distribution.Quantifies stability, flexibility, and preferred conformations.

Molecular Modeling and Docking Studies for Ligand-Target Interactions (Methodology Focus)

Information regarding the specific methodologies that would be applied to study this compound is not available. Such a study would typically involve the use of specialized software to simulate the interaction between the compound and a selected protein target.

Protein-Ligand Docking Protocols and Scoring Functions

There are no documented protein-ligand docking protocols or scoring functions that have been specifically employed or developed for this compound. The selection of a docking protocol and scoring function is highly dependent on the nature of the protein target and the research objectives, and without a specific study, any discussion would be purely speculative.

Identification of Potential Binding Sites and Modes

Consequently, without any molecular docking studies having been performed, there is no data on the potential binding sites or binding modes of this compound with any biological target. The identification of key amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that would stabilize the ligand-protein complex are unknown.

Reactivity and Derivatization Strategies for 1 4 Benzyloxy Phenyl 2 Phenylethanone

Chemical Transformations of the Ethanone (B97240) Moiety

The ethanone bridge connecting the two phenyl rings is a primary locus for chemical transformations. Both the carbonyl carbon and the alpha-carbon offer opportunities for derivatization.

The carbonyl group in 1-[4-(benzyloxy)phenyl]-2-phenylethanone is susceptible to nucleophilic attack and reduction reactions, characteristic of ketones. allstudiesjournal.commsu.edu These transformations are fundamental for altering the core structure of the molecule.

Reduction to Alcohols: The carbonyl group can be readily reduced to a secondary alcohol, yielding 1-[4-(benzyloxy)phenyl]-2-phenylethanol. This is typically achieved using metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). allstudiesjournal.com

Reductive Deoxygenation: The complete removal of the carbonyl oxygen to form a methylene (B1212753) group (an alkane) can be accomplished through methods like the Wolff-Kishner or Clemmensen reductions. msu.edulibretexts.org The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by heating with a strong base, while the Clemmensen reduction uses a zinc-mercury amalgam in concentrated hydrochloric acid. libretexts.org

Formation of Imines and Related Derivatives: The carbonyl group can react with primary amines to form imines (Schiff bases) or with other reagents like hydrazine (B178648) and its derivatives to form hydrazones. allstudiesjournal.commsu.edu These reactions involve an initial nucleophilic addition to the carbonyl carbon followed by the elimination of water. msu.edu

Table 1: Selected Reactions at the Carbonyl Group

Reaction Type Reagents Product Type
Reduction Sodium borohydride (NaBH₄) Secondary Alcohol
Reductive Deoxygenation Hydrazine, KOH (Wolff-Kishner) Alkane

The methylene carbon adjacent to the carbonyl group (the α-carbon) is activated by the electron-withdrawing nature of the carbonyl, making its protons acidic and enabling functionalization. libretexts.org Halogenation is a common and synthetically useful alpha-functionalization reaction. mdpi.com

This reaction can proceed under either acidic or basic conditions through the formation of an enol or enolate intermediate, respectively. libretexts.orgwikipedia.org

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone tautomerizes to its enol form. This enol then acts as a nucleophile, attacking an electrophilic halogen (e.g., Br₂). libretexts.orgmissouri.edu This method is generally preferred for achieving mono-halogenation because the introduction of an electron-withdrawing halogen deactivates the product towards further enol formation. wikipedia.orgyoutube.com

Base-Promoted Halogenation: In basic media, a proton is abstracted from the alpha-carbon to form an enolate anion. The enolate then attacks the halogen. This process is difficult to control at the mono-substitution stage because the resulting α-haloketone is more acidic than the starting material, leading to rapid subsequent halogenations. libretexts.orgwikipedia.org

A prominent example of this reaction is the synthesis of 1-[4-(benzyloxy)phenyl]-2-bromoethanone, a useful synthetic intermediate. biosynth.compharmaffiliates.comsigmaaldrich.cn

Table 2: Conditions for Alpha-Halogenation

Condition Catalyst/Promoter Intermediate Typical Outcome
Acidic Acetic Acid, H⁺ Enol Mono-halogenation

Aromatic Ring Functionalization and Substituent Effects

The two phenyl rings of this compound have different electronic properties, which dictates their reactivity towards electrophilic aromatic substitution (EAS). uomustansiriyah.edu.iqmsu.edu

The phenyl ring bearing the benzyloxy group is significantly influenced by this substituent. The oxygen atom of the benzyloxy group can donate electron density into the aromatic ring via resonance, which is a more powerful effect than its inductive withdrawal. wikipedia.org

This electron donation has two major consequences:

Activation: The ring becomes more electron-rich and therefore more nucleophilic than benzene (B151609), making it highly reactive towards electrophiles. msu.edulumenlearning.com For example, phenol (B47542), a related compound, undergoes nitration a thousand times faster than benzene. unizin.org

Directing Effect: The donated electron density is concentrated at the ortho and para positions relative to the benzyloxy group. wikipedia.org Consequently, the benzyloxy group is an ortho, para-director, meaning incoming electrophiles will preferentially substitute at these positions. unizin.orglibretexts.org Since the para position is already occupied by the ethanone bridge, substitution is directed primarily to the two ortho positions.

Common electrophilic aromatic substitution reactions that can be performed on this activated ring include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgwikipedia.org

Table 3: Substituent Effect of the Benzyloxy Group

Effect Cause Reactivity Outcome Position of Substitution
Activating Resonance donation from oxygen Increased rate of EAS Ortho

The second phenyl ring, part of the 2-phenylethanone moiety, is unsubstituted. Its reactivity is comparable to that of benzene itself. Standard electrophilic aromatic substitution protocols can be used to introduce a wide variety of functional groups onto this ring. However, the reaction conditions would need to be carefully controlled to avoid competing reactions on the more activated benzyloxy-substituted ring. The acyl group attached to the other ring has a deactivating, meta-directing effect, but this influence is on the benzyloxy-substituted ring, not the terminal phenyl ring. unizin.orglibretexts.org

Strategic Introduction of Modifying Groups

Beyond direct functionalization, strategic modifications can be planned to build more complex molecular architectures. This can involve multi-step synthetic sequences where this compound serves as a scaffold.

For instance, post-modification strategies, similar to those used in the synthesis of complex molecules like tamoxifen (B1202) derivatives, can be employed. nih.govuu.nl In such approaches, functional groups are installed on one part of the molecule, which then facilitates further reactions. For example, an α-haloketone derivative can be used in subsequent nucleophilic substitution or coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov Similarly, functional groups introduced onto the aromatic rings via EAS can be further transformed. A nitro group, for example, can be reduced to an amine, which can then be diazotized or acylated to introduce a wide range of other functionalities.

Derivatization for Enhanced Spectroscopic Detectability (e.g., Chromophore, Fluorophore Introduction)

For quantitative analysis or visualization in complex matrices, derivatization of this compound can be employed to enhance its detectability by UV-Visible or fluorescence spectroscopy. Molecules that lack a native, high-intensity chromophore or fluorophore can be chemically tagged to improve their analytical response. researchgate.net The ketone carbonyl group is the primary target for such derivatization.

Strategies typically involve reaction with a labeling reagent that possesses both a highly fluorescent moiety and a functional group reactive towards ketones, such as a hydrazine or an amine. Fluorescent hydrazine derivatives are particularly effective for this purpose. For instance, reagents like 4-(N,N-dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole (DBD-H) can react with the carbonyl group of the target compound to form a stable, highly fluorescent hydrazone derivative. nih.gov This pre-column derivatization significantly lowers the limit of detection in techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection. nih.gov Another potential reagent is 1,2-benzo-3,4-dihydrocarbazole-9-ethoxy-carbonylhydrazine (BCEC), which is designed to label aldehydes but can also be applied to ketones, offering sensitive fluorescence detection and stable derivatives suitable for chromatographic analysis. nih.gov

The introduction of these large, conjugated systems (fluorophores) dramatically increases the molar absorptivity and imparts strong fluorescence to the molecule, making it easily detectable at very low concentrations.

Derivatization for Improved Ionization Efficiency in Mass Spectrometry

In mass spectrometry (MS), particularly with electrospray ionization (ESI), the ionization efficiency of a molecule is crucial for its sensitivity. Neutral molecules with poor proton affinity, such as ketones like this compound, often exhibit low ionization efficiency and thus poor detection limits. ddtjournal.comacs.org Chemical derivatization can overcome this limitation by introducing a readily ionizable group into the molecule. spectroscopyonline.com

A common strategy is to introduce a moiety with a permanent positive charge or a basic nitrogen atom that is easily protonated.

Introduction of a Basic Moiety : Reagents containing a primary amine or hydrazine group can react with the ketone to form an imine or hydrazone, respectively. The resulting derivative contains a nitrogen atom that can be readily protonated, significantly enhancing the signal in positive-ion mode ESI-MS. ddtjournal.com Hydroxylamine and dansyl hydrazine are examples of reagents used for this purpose. ddtjournal.com

Introduction of a Permanent Charge : Girard's reagents (e.g., Girard's Reagent T) are a class of hydrazine derivatives that contain a quaternary ammonium (B1175870) group. Reaction with a ketone forms a hydrazone derivative that carries a permanent positive charge. This pre-charged tag ensures high ionization efficiency, independent of the mobile phase pH, leading to a substantial increase in detection sensitivity in LC-MS analyses. spectroscopyonline.com

These derivatization techniques are designed to modify the analyte's structure to be more amenable to MS detection, improving chromatographic performance and enabling accurate quantification at trace levels. researchgate.netnih.gov

Formation of Complex Heterocyclic Systems via Condensation Reactions (e.g., Pyrazolines, Oxazoles, Pyrimidines)

A cornerstone of the synthetic utility of this compound is its role as a precursor for the synthesis of various heterocyclic compounds. The most common route involves its initial conversion to an α,β-unsaturated ketone (chalcone) via a Claisen-Schmidt condensation with an aromatic aldehyde. researchgate.net This intermediate, 1-[4-(benzyloxy)phenyl]-3-phenylprop-2-en-1-one, is then subjected to cyclocondensation reactions with various binucleophiles to generate five- and six-membered heterocyclic rings. researchgate.netthepharmajournal.com

Pyrazolines : The reaction of the chalcone (B49325) intermediate with hydrazine hydrate (B1144303) or substituted hydrazines (like phenylhydrazine) in a suitable solvent such as ethanol, often with an acid catalyst like acetic acid, yields 2-pyrazolines (4,5-dihydro-1H-pyrazoles). researchgate.netdergipark.org.trresearchgate.net This reaction proceeds via an initial Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration. researchgate.net Pyrazolines are a well-studied class of heterocycles with diverse biological activities. thepharmajournal.com

Oxazoles : The synthesis of oxazoles from this compound is less direct than that of pyrazolines. A common method for oxazole (B20620) synthesis is the Robinson-Gabriel synthesis, which involves the cyclization of α-acylamino ketones. Alternatively, the Erlenmeyer-Plöchl synthesis produces azlactones (oxazol-5(4H)-ones) from the condensation of N-acylglycines with aldehydes. youtube.comnih.gov While not a direct condensation from the title compound, related structures can be accessed through multi-step pathways originating from it.

Pyrimidines : Six-membered heterocyclic systems like pyrimidines can also be synthesized from the chalcone intermediate. The condensation reaction of the chalcone with compounds containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or guanidine (B92328) hydrochloride, in the presence of a base like potassium hydroxide (B78521) or sodium ethoxide, leads to the formation of dihydropyrimidine (B8664642) derivatives. derpharmachemica.comnih.govsemanticscholar.org For example, reacting the chalcone with urea yields a 2-oxo-dihydropyrimidine, while reaction with thiourea produces a 2-thioxo-dihydropyrimidine. nih.govnih.gov

The following table summarizes these key condensation reactions starting from the chalcone derived from this compound.

ReactantResulting HeterocycleGeneral Reaction ConditionsReference
Hydrazine HydratePyrazolineEthanol, Acetic Acid, Reflux thepharmajournal.comdergipark.org.tr
Phenylhydrazine (B124118)N-PhenylpyrazolineEthanol or Acetic Acid, Reflux researchgate.netresearchgate.net
UreaDihydropyrimidin-2(1H)-oneEthanolic KOH, Reflux derpharmachemica.comsemanticscholar.org
ThioureaDihydropyrimidine-2(1H)-thioneEthanolic KOH, Reflux nih.gov
Guanidine Hydrochloride2-AminodihydropyrimidineBase (e.g., NaOEt), Reflux nih.gov

Regioselectivity and Stereoselectivity in Derivatization

When forming complex molecules from precursors like this compound and its chalcone derivative, controlling the orientation (regioselectivity) and spatial arrangement (stereoselectivity) of the atoms is a critical aspect of synthetic chemistry.

Regioselectivity : The issue of regioselectivity arises when a non-symmetrical reagent reacts with a non-symmetrical substrate, leading to potentially different constitutional isomers. A prime example is the synthesis of pyrazolines from the reaction of chalcones with substituted hydrazines, such as phenylhydrazine. The reaction can theoretically yield two different regioisomers, depending on which nitrogen atom of the phenylhydrazine participates in the initial nucleophilic attack and which ends up bonded to the acyl group in the intermediate. However, the reaction mechanism, which typically involves a Michael-type addition of the more nucleophilic, unsubstituted nitrogen to the β-carbon of the chalcone, followed by cyclization, often leads to the preferential formation of one regioisomer. The precise outcome can be influenced by factors such as the electronic nature of substituents and the pH of the reaction medium (acidic vs. basic conditions).

Stereoselectivity : The cyclocondensation reactions used to form heterocyclic rings like pyrazolines and dihydropyrimidines from achiral chalcone precursors create new stereocenters. For example, in the formation of a 3,5-diarylpyrazoline, two adjacent chiral carbons are generated (at positions 4 and 5 of the pyrazoline ring). In the absence of any chiral influence (such as a chiral catalyst, solvent, or auxiliary), the reaction will typically produce a racemic mixture of enantiomers (a 50:50 mixture of the (4R, 5S) and (4S, 5R) products, for example). The synthesis of diastereomers is also possible depending on the specific reaction. Achieving stereocontrol to favor the formation of a single stereoisomer is a significant challenge in synthetic chemistry and usually requires the use of specialized asymmetric synthesis methodologies.

Structure Activity Relationship Sar Studies of 1 4 Benzyloxy Phenyl 2 Phenylethanone Analogues

Design Principles for Structural Modification

The structural modification of 1-[4-(benzyloxy)phenyl]-2-phenylethanone analogues follows established principles of medicinal chemistry aimed at enhancing biological activity, selectivity, and drug-like properties. sigmaaldrich.com Key strategies include modifying substituents on the aromatic rings and altering the core scaffold to probe the steric, electronic, and hydrophobic requirements of the binding site. sigmaaldrich.com

Common design principles applied in the structural modification of such analogues include:

Isosteric and Bioisosteric Replacements: Exchanging functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic parameters.

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule in a more bioactive conformation, which can enhance binding affinity by reducing the entropic penalty upon binding. universiteitleiden.nl

Homologation: Systematically increasing the length of alkyl chains to explore the optimal size and hydrophobicity for interaction with the target.

Scaffold Hopping: Replacing the central phenylethanone core with other chemical scaffolds while maintaining the key pharmacophoric features to discover novel intellectual property and potentially improved properties.

These design strategies are often guided by computational modeling and a thorough analysis of the SAR data from previously synthesized analogues. universiteitleiden.nl

Impact of Benzyloxy Substitution Pattern on Molecular Interactions

For instance, studies on benzyloxy-substituted chalcones have demonstrated that the position of the benzyloxy group can dramatically affect inhibitory activity. In one study, para-benzyloxy substituted chalcones consistently showed higher inhibitory potency against human monoamine oxidase B (hMAO-B) compared to their ortho-substituted counterparts. elsevierpure.com This suggests that the para-position allows for more favorable interactions within the enzyme's active site. elsevierpure.com

The impact of the benzyloxy substitution pattern can be attributed to several factors:

Steric Hindrance: An ortho-substituted benzyloxy group may introduce steric clash with the binding pocket, preventing optimal binding.

Hydrogen Bonding: The ether oxygen of the benzyloxy group can act as a hydrogen bond acceptor. The position of this group determines its ability to form hydrogen bonds with specific residues in the target protein.

Hydrophobic Interactions: The benzyl (B1604629) portion of the benzyloxy group can engage in hydrophobic interactions with nonpolar regions of the binding site. The substitution pattern influences the orientation of this group and the extent of these interactions.

The following table summarizes the observed trends in the impact of benzyloxy substitution on activity in a series of chalcone (B49325) analogues, which can provide insights into the potential effects in this compound analogues. elsevierpure.com

Compound Series Substitution Position Relative hMAO-B IC50 Value Selectivity Index (SI) Variation
Methyl Sulfonyl Chalconespara-benzyloxyLower IC501.41-fold
ortho-benzyloxyHigher IC50
Thiophenyl Chalconespara-benzyloxyLower IC5013.84-fold
ortho-benzyloxyHigher IC50
Trifluoromethyl Chalconespara-benzyloxyLower IC50147.05-fold
ortho-benzyloxyHigher IC50

This table is generated based on data for chalcone analogues and is intended to be illustrative of the potential impact of benzyloxy substitution patterns. elsevierpure.com

Role of the Phenylethanone Moiety in Defining Activity Profiles

The phenylethanone moiety, also known as a deoxybenzoin (B349326) core, is a critical component of the this compound scaffold. This structural unit plays a multifaceted role in defining the activity profile of the molecule, primarily through the contributions of the carbonyl group and the flanking phenyl rings.

The carbonyl group is a key pharmacophoric feature, acting as a hydrogen bond acceptor and contributing to the molecule's polarity. The electronegative oxygen atom of the carbonyl group can form hydrogen bonds with donor groups in the active site of a target protein, which is often a crucial interaction for binding affinity. biologydictionary.net The presence of the carbonyl group also influences the electronic properties of the adjacent atoms, potentially modulating the reactivity and binding characteristics of the entire molecule. biologydictionary.net

The two phenyl rings of the phenylethanone moiety contribute to the molecule's hydrophobic character and can engage in various non-covalent interactions, including:

π-π Stacking: Face-to-face or edge-to-face interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket.

Hydrophobic Interactions: Interactions with nonpolar regions of the active site, which can significantly contribute to binding affinity.

Modifications to either of the phenyl rings, such as the introduction of substituents, can be used to probe the steric and electronic requirements of the binding site and to optimize the activity and selectivity of the analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of newly designed analogues and to guide the optimization of lead compounds. nih.gov

For a series of this compound analogues, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of analogues with their corresponding biological activities (e.g., IC50 or EC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analogue, representing their steric, electronic, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. biologydictionary.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

A QSAR study on benzyloxyacetic acid derivatives, which share structural similarities with the target compound, revealed that hydrophobicity (π values) and electronic effects (σ constants) of substituents on the benzene (B151609) ring were positively correlated with activity. nih.gov Conversely, the molar refractivity (MR), a measure of molecular volume, of para-substituents showed a negative correlation, suggesting that bulky substituents at this position may be detrimental to activity. nih.gov

The general form of a QSAR equation can be represented as:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The following table provides examples of descriptors that are commonly used in QSAR studies and their potential relevance to the activity of this compound analogues.

Descriptor Type Example Descriptor Potential Relevance
Hydrophobic LogPOverall lipophilicity, membrane permeability, and hydrophobic interactions with the target.
Electronic Hammett constants (σ)Electronic effects of substituents on aromatic rings, influencing binding interactions.
Steric Molar Refractivity (MR)Molecular volume and shape, indicating potential for steric hindrance in the binding site.
Topological Connectivity indicesMolecular branching and shape, which can influence binding affinity.

Ligand Efficiency and Lipophilicity Considerations in Analog Design

In modern drug design, it is not sufficient to simply maximize the potency of a compound. The concepts of ligand efficiency (LE) and lipophilic ligand efficiency (LLE) have emerged as crucial metrics for guiding the optimization of lead compounds towards viable drug candidates. nih.govresearchgate.net

Ligand Efficiency (LE) is a measure of the binding affinity of a compound per non-hydrogen atom. It is calculated as the binding energy divided by the number of heavy atoms (NHA). LE helps to identify compounds that have a favorable balance between potency and size, avoiding the development of overly large and complex molecules. researchgate.net

Lipophilic Ligand Efficiency (LLE) , also known as lipophilic efficiency (LipE), relates the potency of a compound to its lipophilicity (typically measured as logP or logD). It is calculated as pIC50 (or pKi) minus logP. LLE is a valuable tool for optimizing potency while controlling lipophilicity, as excessive lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. nih.govresearchgate.net

The following table outlines the formulas and ideal ranges for these efficiency metrics.

Metric Formula Ideal Range for Drug Candidates
Ligand Efficiency (LE)ΔG / NHA> 0.3
Lipophilic Ligand Efficiency (LLE)pIC50 - logP5 - 7

ΔG is the free energy of binding, and NHA is the number of non-hydrogen atoms.

When designing analogues of this compound, it is essential to monitor both LE and LLE throughout the optimization process. The goal is to increase potency without a concomitant increase in molecular size or lipophilicity. This can be achieved by making small, targeted modifications that enhance specific interactions with the target, rather than by simply adding large, hydrophobic groups. By focusing on improving ligand efficiency metrics, researchers can increase the likelihood of developing drug candidates with a good balance of potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net

Mechanistic Investigations of 1 4 Benzyloxy Phenyl 2 Phenylethanone at the Molecular Level

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of 1-[4-(benzyloxy)phenyl]-2-phenylethanone, a deoxybenzoin (B349326) derivative, is most commonly achieved through the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions. wikipedia.orgrsc.org This pathway involves the reaction of an aromatic substrate with an acylating agent, catalyzed by a Lewis acid.

A primary synthetic route involves two key stages:

Preparation of the Aromatic Substrate (Benzyloxybenzene): The starting material, benzyloxybenzene (also known as phenyl benzyl (B1604629) ether), is typically synthesized via the Williamson ether synthesis. In this reaction, phenol (B47542) is deprotonated by a base like potassium carbonate to form the phenoxide ion, which then acts as a nucleophile, attacking benzyl chloride or benzyl bromide to form the ether linkage.

Friedel-Crafts Acylation: Benzyloxybenzene is then acylated using phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). scielo.br

The mechanism of the Friedel-Crafts acylation step proceeds as follows:

Step 1: Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of phenylacetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.

Step 2: Electrophilic Attack: The electron-rich benzyloxybenzene ring acts as a nucleophile. The benzyloxy group is an ortho-, para-directing activator due to the resonance donation of its oxygen lone pairs into the ring. The acylium ion attacks the para-position of the ring, which is sterically more accessible than the ortho-positions. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Step 3: Deprotonation and Regeneration of Catalyst: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, removes the proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final product, this compound.

Table 1: Key Steps in the Friedel-Crafts Synthesis of this compound
StepReactantsCatalyst/ReagentKey IntermediateProduct
1Phenylacetyl chlorideAluminum chloride (AlCl₃)Acylium ion-
2Benzyloxybenzene, Acylium ion-Arenium ion (Sigma complex)-
3Arenium ion[AlCl₄]⁻-This compound

Investigation of Molecular Recognition Processes

The deoxybenzoin scaffold is a precursor to isoflavones and shares structural similarities with other biologically active polyphenolic compounds like stilbenes and chalcones. nih.gov As such, this compound and its analogues are investigated for their potential to interact with various biological targets, including enzymes and receptors. Molecular recognition is governed by the specific non-covalent interactions between the ligand (the compound) and the protein's binding site.

Research on structurally related compounds provides significant insight. For instance, chalcones containing a benzyloxy pharmacophore have been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov The recognition process for these inhibitors involves the ligand fitting into a specific cavity in the enzyme, guided by the shape and electronic properties of both the molecule and the binding site. The benzyloxy group, in particular, has been shown to be a critical pharmacophore for achieving high affinity and selectivity in various enzyme inhibitors. nih.govnih.gov

The analysis of a protein's binding site is crucial for understanding molecular recognition. This is achieved through a combination of computational and experimental methods.

Computational Approaches: Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a protein target. mdpi.com For a compound like this compound, docking simulations can be performed against the crystal structures of potential enzyme targets, such as tyrosinase, kinases, or monoamine oxidase. nih.govacgpubs.org These simulations calculate a "docking score," which estimates the binding affinity, and reveal the specific interactions that stabilize the ligand-protein complex. researchgate.net The binding site for such a molecule would likely feature a combination of hydrophobic pockets to accommodate the phenyl and benzyl rings, along with specific residues capable of forming hydrogen bonds with the carbonyl group.

Experimental Approaches: X-ray crystallography is the definitive experimental method for visualizing ligand-protein interactions. By co-crystallizing the target protein with this compound, researchers can obtain a high-resolution 3D structure of the complex. This structure provides precise information on the ligand's binding pose, conformational changes in the protein, and the exact distances and geometries of all intermolecular interactions.

The stability of the ligand-protein complex is determined by the sum of various non-covalent interactions. For this compound, these interactions are dictated by its distinct chemical moieties.

Hydrogen Bonding: The oxygen atom of the carbonyl group (C=O) is a potent hydrogen bond acceptor. It can form a strong hydrogen bond with donor residues in the protein's active site, such as the side chains of Tyrosine, Serine, Threonine, or Lysine. japer.in

Hydrophobic and π-Interactions: The molecule possesses three aromatic rings (the two phenyl rings and the benzyl ring), which are highly hydrophobic. These rings can fit into hydrophobic pockets within the binding site, interacting favorably with nonpolar amino acid residues like Leucine, Isoleucine, Valine, and Alanine. researchgate.net Furthermore, these aromatic rings can engage in π-π stacking or π-alkyl interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan, significantly contributing to binding affinity. nih.gov

Upon binding, both the ligand and the protein may undergo conformational changes, a phenomenon known as "induced fit." The inherent flexibility of this compound, particularly the rotation around the single bonds of the ethanone (B97240) bridge and the ether linkage, allows it to adopt an optimal conformation to maximize its interactions within the binding site.

Table 2: Potential Ligand-Protein Interactions for this compound
Molecular MoietyType of InteractionPotential Interacting Amino Acid Residues
Carbonyl Group (-C=O)Hydrogen Bond AcceptorTyr, Ser, Thr, Lys, Arg, Asn, Gln
Phenyl and Benzyl RingsHydrophobic InteractionsLeu, Ile, Val, Ala, Met, Pro
Phenyl and Benzyl Ringsπ-π Stacking / T-shapedPhe, Tyr, Trp
Ether Oxygen (-O-)Weak Hydrogen Bond AcceptorPolar residues

Electronic and Steric Factors Governing Molecular Behavior

The biological activity and molecular behavior of this compound are governed by a delicate interplay of its electronic and steric properties.

Electronic Factors:

The benzyloxy group at the para-position exerts a dual electronic effect. The ether oxygen atom donates electron density into the phenyl ring through resonance (a +R effect), making this ring more nucleophilic and influencing its interaction with the protein environment. Simultaneously, the electronegative oxygen atom withdraws electron density via induction (a -I effect). The resonance effect typically dominates, activating the ring towards electrophiles.

The carbonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This creates a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen, making it a key site for polar interactions like hydrogen bonding.

Steric Factors:

The benzyloxy group is sterically bulky. Its placement at the para-position is significant. Structure-activity relationship (SAR) studies on related benzyloxy-containing inhibitors have shown that para-substitution often leads to higher potency compared to ortho- or meta-substitution. nih.gov This is because the para-position extends the molecule linearly, allowing the bulky group to occupy a specific sub-pocket in the binding site without causing steric clashes with other parts of the protein. An ortho-substituent, in contrast, could force a non-planar conformation or clash with the protein backbone, reducing binding affinity.

The flexibility of the molecule, arising from the single bonds in the ethanone linker (-CH₂-CO-) and the ether linkage (-O-CH₂-), allows it to adopt various conformations. This conformational freedom is essential for the molecule to orient itself correctly within a rigid or semi-rigid binding site. The dihedral angle between the two main aromatic rings is a key conformational parameter that can be influenced by the binding environment. nih.gov

Advanced Applications of 1 4 Benzyloxy Phenyl 2 Phenylethanone in Chemical Synthesis and Materials Science

Utilization as a Versatile Intermediate in Multi-Step Organic Synthesis

The utility of 1-[4-(benzyloxy)phenyl]-2-phenylethanone is most prominently demonstrated in its role as a versatile intermediate. The deoxybenzoin (B349326) core is a well-established precursor in the synthesis of various classes of organic compounds, particularly flavonoids and their derivatives. The benzyloxy group serves as a crucial protecting group for the phenol (B47542), preventing unwanted side reactions at the hydroxyl position while allowing for chemical manipulation of other parts of the molecule.

One of the most significant applications is in the "deoxybenzoin route" for the synthesis of isoflavones. This method involves the construction of the isoflavone's core structure from a deoxybenzoin substrate. A one-carbon unit is introduced at the α-position of the ketone, typically through a formylation reaction, followed by cyclization to form the characteristic chromen-4-one ring system of the isoflavone. This pathway is highly adaptable for creating a wide array of substituted isoflavones, which are a class of compounds with important biological activities.

Furthermore, the chemical reactivity of the ketone and the adjacent methylene (B1212753) group allows for a variety of transformations. These include α-arylation, oxidation, and reduction, enabling its use in the synthesis of other complex heterocyclic structures like furans and quinoxalines. The ability to deprotect the benzyloxy group at a later synthetic stage to reveal the phenol adds another layer of versatility, making it a key component in multi-step synthetic strategies.

Role in the Synthesis of Complex Molecules with Defined Architectures

The defined structure of this compound makes it an ideal starting point for the synthesis of complex molecules with precise three-dimensional architectures. Its primary role in this context is as a scaffold upon which molecular complexity can be systematically built.

The synthesis of naturally occurring and synthetic isoflavonoids is a prime example. Isoflavonoids possess a rigid heterocyclic core with specific substitution patterns that dictate their biological function. The deoxybenzoin route allows for controlled construction of this core. For instance, reacting this compound with a formylating agent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can lead to an intermediate that, upon cyclization and subsequent debenzylation, yields isoflavones like daidzein (B1669772) or genistein, depending on the initial substitution pattern.

Beyond isoflavones, this deoxybenzoin derivative is a precursor to other complex structures. Research has shown that various deoxybenzoin derivatives can be synthesized and evaluated for specific biological activities, such as immunosuppressive agents. nih.gov This involves modifying the core deoxybenzoin structure to create new compounds with potentially therapeutic properties. The synthesis of these complex molecules relies on the predictable reactivity of the deoxybenzoin starting material to achieve the desired final architecture. nih.gov

Precursor CompoundKey TransformationResulting Complex Molecule Class
This compoundα-Formylation and CyclizationIsoflavones
This compoundCondensation with Aldehydes (Claisen-Schmidt)Chalcones
Modified DeoxybenzoinsFunctional Group InterconversionBiologically Active Agents (e.g., Immunosuppressants)

Potential as a Building Block for Functional Materials

Organic building blocks are fundamental components used for the bottom-up assembly of molecular architectures, including nanoparticles, supramolecular complexes, and polymers. thno.org this compound possesses the necessary structural features to serve as such a building block. The presence of aromatic rings contributes to π-stacking interactions, while the ketone and the potential for a phenolic hydroxyl group (after deprotection) offer sites for hydrogen bonding and coordination. orgsyn.org

The intrinsic properties of phenolic compounds, such as their ability to chelate metals, undergo polymerization, and absorb light, make them a distinct class of structural motifs for creating functional materials. orgsyn.org By using this compound, these properties can be incorporated into larger material systems. For example, deoxybenzoin-containing monomers have been used in step-growth polymerization to prepare branched aromatic polyesters, which exhibit desirable characteristics of flame-retardant polymers, such as high char yield and low heat release.

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. sigmaaldrich.com The properties of MOFs are highly tunable based on the choice of the metal and the organic linker. sigmaaldrich.com this compound has the potential to serve as a precursor for such organic ligands.

While the compound itself may not be the final linker, it can be chemically modified to introduce coordinating groups, such as carboxylic acids. More directly, the ketone's oxygen atom can act as a coordination site. Upon removal of the benzyl (B1604629) protecting group, the resulting phenolic hydroxyl group provides a strong binding site for metal ions. orgsyn.org This allows for the formation of coordination compounds and potentially extended MOF structures. The rigid backbone of the deoxybenzoin unit can help in the formation of robust frameworks with defined pore structures. These MOFs, derived from such precursors, can themselves be used as templates for creating advanced catalytic materials. researchgate.netrsc.org

The development of materials for optoelectronic applications often relies on molecules with conjugated π-systems, which influence their light absorption and emission properties. While this compound itself is not highly conjugated, it is a key precursor to chalcones, which are well-known for their applications in optoelectronics and nonlinear optics. researchgate.netijaresm.com

Chalcones (1,3-diphenyl-2-propen-1-ones) are synthesized via a Claisen-Schmidt condensation reaction between a ketone and an aldehyde. nih.gov In this reaction, this compound can react with various aromatic aldehydes to produce a wide range of chalcone (B49325) derivatives. researchgate.netuniv-ovidius.ro These resulting chalcones possess an α,β-unsaturated carbonyl system that extends the π-conjugation across the molecule, leading to interesting photophysical properties. These properties, including intramolecular charge transfer (ICT) and large Stokes shifts, make them suitable candidates for use in devices such as dye-sensitized solar cells and as fluorescent probes. researchgate.netnih.gov The ability to tune the electronic properties of the chalcone by selecting different aldehyde reaction partners makes this a versatile approach to new optoelectronic materials. ijaresm.com

PrecursorReactionProduct ClassApplication Area
This compoundModification (e.g., adding -COOH) and reaction with metal ionsMOF LigandsCatalysis, Gas Storage
This compoundClaisen-Schmidt Condensation with AldehydesChalconesOptoelectronics, Nonlinear Optics
Deoxybenzoin MonomersStep-Growth PolymerizationAromatic PolyestersFlame-Retardant Materials

Emerging Applications in Catalysis and Sensing Technologies

Recent research has highlighted the potential of molecules derived from this compound in the fields of catalysis and chemical sensing. In catalysis, MOFs prepared from ligands derived from this deoxybenzoin can serve as heterogeneous catalysts or as sacrificial templates to produce highly active catalytic nanoparticles. rsc.orgrsc.org

A particularly promising application is in the development of chemical sensors. Flavones, which can be synthesized from deoxybenzoin precursors, have been shown to act as fluorescent sensors. For example, a recently synthesized 2′-benzyloxy flavone (B191248) was demonstrated to be a highly selective and sensitive dual fluorophore for detecting the explosive picric acid and for pH sensing. rsc.org The synthesis of this flavone sensor proceeds via a modified Baker–Venkataraman reaction, which can utilize a substituted acetophenone (B1666503) or deoxybenzoin as a key starting material. rsc.org The electronic properties of the flavone system, derived from the deoxybenzoin scaffold, are responsible for the changes in fluorescence upon binding to an analyte or a change in pH, making it a powerful tool for environmental and biological monitoring. rsc.org

Future Research Trajectories and Challenges for Substituted Ethanones

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of α-aryl ketones, including deoxybenzoin (B349326) derivatives, has traditionally relied on methods like the Friedel-Crafts acylation. However, contemporary research is focused on developing more efficient, selective, and environmentally benign alternatives.

A significant area of development is the advancement of catalytic cross-coupling reactions. Palladium-catalyzed methodologies have shown particular promise. For instance, a novel approach involves the synthesis of deoxybenzoin derivatives from β-alkoxy styrenes and arylboronic acids through a regioselective Heck-arylation reaction. rsc.org This method proceeds under mild conditions and demonstrates broad substrate scope and functional group tolerance. rsc.org Another innovative strategy is the palladium-catalyzed α-arylation of ketones with aryl halides or phosphates. organic-chemistry.org To improve the environmental footprint of these reactions, researchers have developed systems that operate in aqueous media using a designer surfactant, which enables the coupling of various aryl and heteroaryl ketones under mild conditions with low catalyst loadings. rsc.orgrsc.org

Rhodium-catalyzed C-H functionalization presents another powerful tool, allowing for the direct introduction of α-acylalkyl groups to aromatic rings without the need for pre-functionalized substrates or strong bases. acs.org Furthermore, organocatalysis is emerging as a potent alternative to metal-based systems. For example, the aerobic oxidation of deoxybenzoins to benzils can be efficiently catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) using air as the sole oxidant, highlighting a green chemistry approach. organic-chemistry.org

Challenges in this area include reducing the reliance on expensive precious metal catalysts, further improving selectivity in complex molecules, and developing one-pot, multi-step sequences that streamline the synthesis of elaborate final products from simple ethanone (B97240) precursors. researchgate.net

Below is a comparison of traditional versus modern synthetic approaches for substituted ethanones:

Interactive Data Table: Comparison of Synthetic Methodologies for Substituted Ethanones
Feature Traditional Methods (e.g., Friedel-Crafts) Modern Catalytic Methods
Reagents Stoichiometric Lewis acids (e.g., AlCl₃) Catalytic amounts of transition metals (Pd, Rh) or organocatalysts
Conditions Often harsh, require anhydrous conditions Generally mild, can be performed in aqueous media
Selectivity Can be poor, leading to isomeric mixtures High regio- and chemo-selectivity
Substrate Scope Limited by functional group tolerance Broad, tolerates a wide range of functional groups
Environmental Impact Generates significant waste More atom-economical, reduced waste ("greener")

Exploration of Underexplored Reactivity Profiles

Beyond their well-established role as nucleophiles (via enolates), the reactivity of substituted ethanones like 1-[4-(BENZYLOXY)PHENYL]-2-PHENYLETHANONE is being expanded through modern electrochemical and photochemical methods. These techniques offer unique reaction pathways by accessing high-energy intermediates under mild conditions.

Photochemistry: The photochemical behavior of deoxybenzoins has been a subject of interest, primarily focusing on the Norrish Type I (α-cleavage) reaction. nih.gov Upon irradiation, deoxybenzoins can cleave at the bond between the carbonyl group and the α-carbon, generating benzoyl and benzyl (B1604629) radicals. acs.org The fate of these radical intermediates can be controlled by reaction conditions, such as the presence of radical scavengers or the use of micellar solutions to create "cage effects" that influence product distribution. acs.orgscite.ai Future research will likely focus on harnessing this photochemical reactivity for synthetic applications, such as initiating polymerization or creating complex carbon-carbon bonds in a controlled manner.

Electrochemistry: Electrochemical methods provide a powerful, reagent-free way to generate reactive species. The α-arylation of ketones has been achieved electrochemically by reacting enol acetates with aryl diazonium salts. rsc.org This approach avoids the need for transition metal catalysts and can be performed on a multigram scale using inexpensive graphite (B72142) electrodes. rsc.org Other electrochemical transformations include the synthesis of α-enaminones from aryl ketones and the arylation of carbonyls to form alcohols. nih.govresearchgate.net These methods open up new avenues for functionalizing the α-position of ethanones with high efficiency and selectivity. The primary challenge lies in controlling the reaction pathways and scaling these processes for industrial applications.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems. For substituted ethanones, advanced computational approaches like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are providing unprecedented insights into their structure, reactivity, and properties.

DFT calculations are particularly powerful for elucidating reaction mechanisms. For example, combined spectroscopic and DFT studies on benzoin (B196080) derivatives have detailed the photo-induced α-cleavage process, identifying the involvement of the nπ* triplet state and explaining how substituents can influence the quantum yield of photodissociation. nih.govmdpi.com Such calculations can map potential energy surfaces, characterize transition states, and predict the stereoselectivity of reactions, guiding the development of new catalysts and reaction conditions. nih.govrsc.org

Molecular dynamics and molecular mechanics simulations are used to model the behavior of ketones in complex environments, such as in solution or within polymer matrices. acs.orgacs.org These simulations can predict physical properties and phase equilibria of mixtures containing ketones, which is crucial for optimizing separation processes in industrial applications. acs.org In the context of materials science, MD simulations can help predict the bulk properties of polymers derived from ethanone monomers, such as density and glass transition temperature. mdpi.com

The main challenges are the computational cost associated with high-level calculations on large systems and the need for increasingly accurate theoretical models and force fields that can reliably predict reaction outcomes and material properties. chemrxiv.org

Integration of this compound in Complex Chemical Systems

The true value of a versatile building block like this compound is realized when it is incorporated into the synthesis of complex, high-value molecules. Its deoxybenzoin core is a common structural motif in natural products and pharmaceutically active compounds.

A key application is in the total synthesis of bioactive molecules. For example, the α-arylation of deoxybenzoin serves as a crucial step in a synthetic route toward tamoxifen (B1202), a widely used estrogen receptor modulator for treating and preventing breast cancer. rsc.org The ability to selectively functionalize the α-position of the ethanone core allows for the construction of intricate molecular architectures.

Interdisciplinary Research Opportunities in Chemical Biology and Materials Engineering

The structural features of this compound and related substituted ethanones make them attractive candidates for applications beyond traditional organic synthesis, particularly in the interdisciplinary fields of chemical biology and materials engineering.

Materials Engineering: The deoxybenzoin moiety has been identified as a key component in the development of novel, non-halogenated, flame-retardant polymers. faa.gov When incorporated into polymer backbones such as polyesters, polyurethanes, or epoxy networks, the deoxybenzoin unit promotes high char formation upon heating. faa.govumass.edu This char layer acts as an insulating barrier, significantly reducing the heat release capacity and flammability of the material. faa.gov Future research will focus on synthesizing novel deoxybenzoin-based monomers to create polymers with tailored architectures, like hyperbranched structures, to optimize their physical properties and flame-retardant efficiency. faa.govumass.edu

Chemical Biology: The deoxybenzoin scaffold is present in numerous biologically active compounds. Derivatives have been synthesized and evaluated for various therapeutic properties, including immunosuppressive activity. nih.gov This suggests that libraries of substituted deoxybenzoins could be a valuable source of new drug candidates. Moreover, the inherent photochemical properties of the ketone group can be exploited to design biological tools. For example, ethanone-containing molecules can be developed as photo-cross-linkers to study protein-protein interactions or as fluorescent probes to detect specific analytes in biological environments. researchgate.net The benzoin reaction itself has been utilized in the design of fluorescent probes for sensing cyanide ions in living cells. researchgate.net The challenge in this area is to design molecules that are not only functional but also possess the necessary biocompatibility, cell permeability, and selectivity for their intended biological target.

Q & A

Q. What synthetic methodologies are commonly employed for 1-[4-(benzyloxy)phenyl]-2-phenylethanone?

The compound is typically synthesized via Friedel-Crafts acylation , where benzoyl chloride reacts with a substituted phenyl ether in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, 4-benzyloxyphenyl substrates undergo acylation at the para position under anhydrous conditions in solvents like dichloromethane or nitrobenzene. Reaction optimization may involve varying catalyst stoichiometry (1.2–2.0 eq.) and temperatures (0–25°C) to maximize yield .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons, δ 5.1 ppm for benzyloxy –OCH₂–) and ¹³C NMR (δ 190–200 ppm for ketone carbonyl).
  • IR spectroscopy : Strong absorption at ~1680–1700 cm⁻¹ (C=O stretch).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity (>95%) by comparing retention times with standards .

Q. What are the common reactivity patterns of the benzyloxy and ketone groups?

  • Benzyloxy group : Susceptible to hydrogenolysis (H₂/Pd-C) or acid-mediated cleavage (e.g., HBr/AcOH) to yield phenolic intermediates.
  • Ketone group : Participates in nucleophilic additions (e.g., Grignard reagents) or reductions (NaBH₄/LiAlH₄) to form secondary alcohols. Steric hindrance from adjacent phenyl groups may slow reactivity .

Advanced Research Questions

Q. How can computational modeling resolve mechanistic ambiguities in its synthesis?

Density Functional Theory (DFT) simulations predict transition states and regioselectivity in Friedel-Crafts reactions. For instance, modeling the electrophilic acylation of 4-benzyloxyphenyl ethers reveals preferential para-substitution due to lower activation energy compared to meta pathways. Solvent effects (e.g., dielectric constant of nitrobenzene) can be modeled using COSMO-RS to optimize reaction conditions .

Q. How to address contradictory spectroscopic data in structural elucidation?

Discrepancies in NMR or IR spectra may arise from:

  • Byproduct formation : Use 2D NMR (COSY, HSQC) to distinguish regioisomers.
  • Solvent artifacts : Ensure anhydrous conditions to prevent ketone hydration.
  • Crystallographic validation : Single-crystal X-ray diffraction provides definitive confirmation of molecular geometry .

Q. What strategies mitigate low yields in scaled-up syntheses?

  • Catalyst recycling : Immobilized AlCl₃ on mesoporous silica improves recovery and reduces waste.
  • Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions.
  • Alternative routes : Ullmann coupling of pre-functionalized aryl halides with phenylethanone precursors may bypass Friedel-Crafts limitations .

Q. How does the benzyloxy group influence biological activity in structural analogs?

Comparative studies with deprotected (4-hydroxyphenyl) analogs reveal that the benzyloxy moiety enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds. However, it may reduce aqueous solubility, necessitating prodrug strategies for in vivo applications .

Data Analysis and Optimization

Q. How to design experiments for optimizing regioselectivity in derivatization?

Use a Design of Experiments (DoE) approach:

  • Variables : Catalyst loading, solvent polarity, temperature.
  • Response surface methodology : Identifies optimal conditions for mono- vs. di-substitution.
  • High-throughput screening : Parallel reactions in microplates rapidly test >50 conditions .

Q. What advanced spectroscopic methods resolve electronic effects in the ketone group?

  • UV-Vis spectroscopy : π→π* transitions in the benzophenone chromophore (λmax ~280–300 nm) correlate with substituent electronic effects.
  • XPS : Binding energy shifts in the carbonyl oxygen (O 1s) reveal electron-withdrawing/donating impacts of substituents .

Q. How to validate the compound’s role as a photoinitiator in polymer chemistry?

  • Photoreactivity assays : Monitor UV-induced radical formation via ESR spectroscopy.
  • Polymerization kinetics : Real-time FTIR tracks monomer conversion rates (e.g., methyl methacrylate) under UV light.
  • Comparative studies : Benchmark against commercial photoinitiators (e.g., benzophenone) for efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.